molecular formula C22H28N2O2 B2970141 3-((3-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one CAS No. 78431-56-8

3-((3-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one

Cat. No.: B2970141
CAS No.: 78431-56-8
M. Wt: 352.478
InChI Key: TVBXLNHJMJYARM-UHFFFAOYSA-N
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Description

3-((3-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is a synthetic organic compound designed for research applications. Its structure incorporates two 5,5-dimethyl-3-oxocyclohex-1-enyl motifs linked through a meta-substituted phenylenediamine bridge, a design that may confer specific binding properties for biological targets. This compound is of significant interest in medicinal chemistry and chemical biology . While its exact mechanism of action is a subject of ongoing research, its core structure is derived from 5,5-dimethyl-3-aminocyclohex-2-enone, a known synthetic building block . Compounds featuring the 5,5-dimethylcyclohexenone scaffold are valuable intermediates in organic synthesis, as demonstrated in procedures for creating complex molecular architectures . Researchers can investigate its potential as a modulator for various enzyme families. Given that structurally related compounds have been explored as inhibitors for enzymes like sirtuins (class III histone deacetylases) , this molecule may serve as a key scaffold for developing novel biochemical probes or therapeutic candidates in areas such as oncology and neurodegenerative diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[3-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]anilino]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-21(2)11-17(9-19(25)13-21)23-15-6-5-7-16(8-15)24-18-10-20(26)14-22(3,4)12-18/h5-10,23-24H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBXLNHJMJYARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)NC3=CC(=O)CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS: 106518-84-7)
  • Molecular Formula: C₁₄H₁₅BrNO
  • Molar Mass : 293.18 g/mol
  • The bromine substituent also raises lipophilicity (logP) compared to the target compound, which could influence membrane permeability in biological systems .
3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one
  • Molecular Formula : C₁₄H₁₆N₃O₃ (hydrated form)
  • Molar Mass : ~298.3 g/mol
  • Key Features: The nitro group on the aniline ring introduces strong electron-withdrawing effects, increasing the acidity of the adjacent amino group (pKa ~4–5). This enhances hydrogen-bonding capacity, as evidenced by its crystalline network stabilized by N–H···O and C–H···O interactions .
5,5-Dimethyl-3-[(E)-2-[(4-phenoxyphenyl)amino]ethenyl]cyclohex-2-en-1-one (CAS: 337928-39-9)
  • Molecular Formula: C₂₂H₂₃NO₂
  • Molar Mass : 333.43 g/mol
  • Key Features: The ethenyl-phenoxy linkage extends conjugation, shifting UV-Vis absorption maxima (~350–400 nm) compared to the target compound. This structural feature is relevant for optoelectronic applications .

Conformational and Crystallographic Differences

  • Cyclohexenone Ring Puckering: In 3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one, the cyclohexenone ring adopts an envelope conformation with puckering parameters Q = 0.443–0.448 Å, θ = 51.6–126.3°, and φ = 122.2–295.3° . The target compound likely exhibits similar puckering due to steric constraints from the 5,5-dimethyl groups, but the absence of nitro substituents may reduce ring distortion.
  • Hydrogen-Bonding Networks: The nitro-substituted analog forms a 3D network via N–H···O and C–H···O bonds, with aromatic π-stacking (centroid distances: 3.498–3.663 Å) .

Physicochemical Properties

Compound Melting Point (K) logP (Predicted) Solubility (Polar Solvents)
Target Compound (CAS 78431-56-8) Not reported ~3.5 Moderate in DMSO, ethanol
3-[(4-Bromophenyl)amino] analog ~423 ~4.2 Low in water; high in DCM
Nitro-substituted analog 481 ~2.8 Low in ethanol; high in DMF
Phenoxy-ethenyl analog (CAS 337928-39-9) Not reported ~3.9 High in THF, chloroform

Research Implications

  • Material Science: The phenoxy-ethenyl analog’s extended conjugation makes it a candidate for organic semiconductors or dye-sensitized solar cells .

Q & A

Q. What safety protocols are essential for handling this compound in vivo studies?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally similar compounds (e.g., and ). Use PPE (nitrile gloves, lab coat) and work in a fume hood. For in vivo dosing, conduct acute toxicity screening (OECD 423) and monitor for CNS effects, as cyclohexenone derivatives in have shown neuroactive potential .

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